molecular formula C14H10F5N3O2 B11091515 2-[1-(3,5-Dimethoxy-phenylamino)-2,2,3,3,3-pentafluoro-propylidene]-malononitrile CAS No. 445465-08-7

2-[1-(3,5-Dimethoxy-phenylamino)-2,2,3,3,3-pentafluoro-propylidene]-malononitrile

Cat. No.: B11091515
CAS No.: 445465-08-7
M. Wt: 347.24 g/mol
InChI Key: KXLHJDIQPNVRPL-UHFFFAOYSA-N
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Description

2-{1-[(3,5-DIMETHOXYPHENYL)AMINO]-2,2,3,3,3-PENTAFLUOROPROPYLIDENE}PROPANEDINITRILE is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a pentafluoropropylidene moiety, and a propanedinitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(3,5-DIMETHOXYPHENYL)AMINO]-2,2,3,3,3-PENTAFLUOROPROPYLIDENE}PROPANEDINITRILE typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(3,5-DIMETHOXYPHENYL)AMINO]-2,2,3,3,3-PENTAFLUOROPROPYLIDENE}PROPANEDINITRILE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethoxyphenyl group or the pentafluoropropylidene moiety is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as dichloromethane or ethanol. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and selectivity of the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{1-[(3,5-DIMETHOXYPHENYL)AMINO]-2,2,3,3,3-PENTAFLUOROPROPYLIDENE}PROPANEDINITRILE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug discovery and development.

    Industry: It can be used in the production of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2-{1-[(3,5-DIMETHOXYPHENYL)AMINO]-2,2,3,3,3-PENTAFLUOROPROPYLIDENE}PROPANEDINITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated organic molecules and derivatives of dimethoxyphenyl and propanedinitrile. Examples include:

Uniqueness

The uniqueness of 2-{1-[(3,5-DIMETHOXYPHENYL)AMINO]-2,2,3,3,3-PENTAFLUOROPROPYLIDENE}PROPANEDINITRILE lies in its combination of a dimethoxyphenyl group, a highly fluorinated moiety, and a propanedinitrile group. This unique structure imparts specific chemical and physical properties, making it valuable for a wide range of applications in scientific research and industry.

Properties

CAS No.

445465-08-7

Molecular Formula

C14H10F5N3O2

Molecular Weight

347.24 g/mol

IUPAC Name

2-[1-(3,5-dimethoxyanilino)-2,2,3,3,3-pentafluoropropylidene]propanedinitrile

InChI

InChI=1S/C14H10F5N3O2/c1-23-10-3-9(4-11(5-10)24-2)22-12(8(6-20)7-21)13(15,16)14(17,18)19/h3-5,22H,1-2H3

InChI Key

KXLHJDIQPNVRPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=C(C#N)C#N)C(C(F)(F)F)(F)F)OC

Origin of Product

United States

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